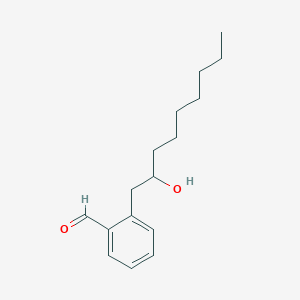
2-(2-Hydroxynonyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxynonyl)benzaldehyde is an organic compound that features a benzene ring substituted with a hydroxynonyl group and an aldehyde group. This compound is part of the larger family of benzaldehyde derivatives, which are known for their aromatic properties and diverse applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-Hydroxynonyl)benzaldehyde can be synthesized through several methods. One common approach involves the Reimer-Tiemann reaction, where phenol is treated with chloroform and sodium hydroxide to produce 2-hydroxybenzaldehyde . This intermediate can then be further reacted with nonyl bromide in the presence of a base to introduce the hydroxynonyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Reimer-Tiemann reactions followed by alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxynonyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(2-Hydroxynonyl)benzoic acid.
Reduction: 2-(2-Hydroxynonyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(2-Hydroxynonyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxynonyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybenzaldehyde: Lacks the nonyl group, making it less hydrophobic.
2-(2-Hydroxyethyl)benzaldehyde: Contains a shorter alkyl chain, affecting its physical and chemical properties.
2-(2-Hydroxypropyl)benzaldehyde: Similar structure but with a propyl group instead of a nonyl group.
Uniqueness
2-(2-Hydroxynonyl)benzaldehyde is unique due to its longer alkyl chain, which imparts distinct hydrophobic characteristics and influences its interactions with other molecules. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Propriétés
Numéro CAS |
137692-43-4 |
|---|---|
Formule moléculaire |
C16H24O2 |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
2-(2-hydroxynonyl)benzaldehyde |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-5-6-11-16(18)12-14-9-7-8-10-15(14)13-17/h7-10,13,16,18H,2-6,11-12H2,1H3 |
Clé InChI |
JJRWDMWYADAVRE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CC1=CC=CC=C1C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


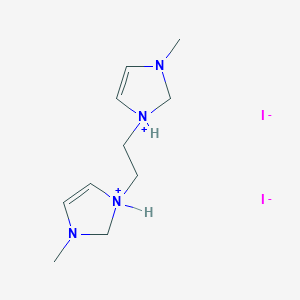
![2-Bromo-1-(4'-hexyl[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B14271363.png)
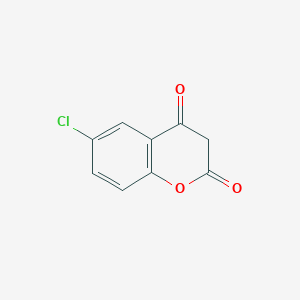
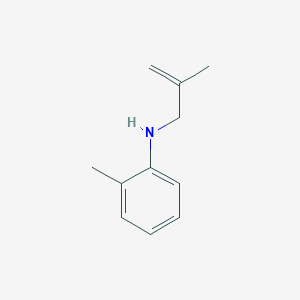
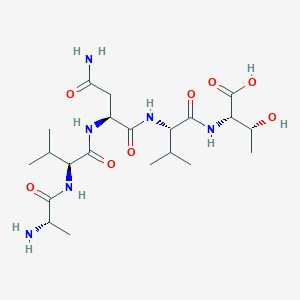

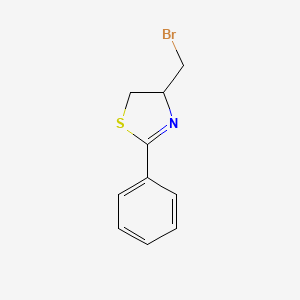

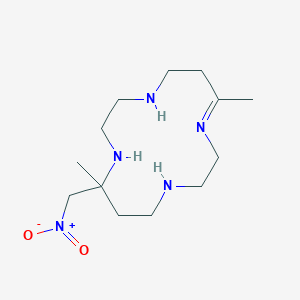
![Methyl 2-[(methylsulfamoyl)amino]benzoate](/img/structure/B14271409.png)
![Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14271410.png)

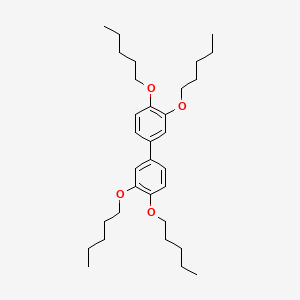
phosphanium bromide](/img/structure/B14271428.png)
